1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-
Description
The compound 1,4-benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- belongs to the 1,4-benzodioxin family, a class of heterocyclic compounds characterized by a fused benzene ring and a 1,4-dioxane moiety. The 2,3-dihydro modification indicates partial saturation of the dioxane ring, enhancing conformational stability . The substituents—dichloromethyl (Cl₂CH-) at position 7 and trifluoromethyl (CF₃) groups at positions 2, 2, and 3—impart unique electronic and steric properties. These features likely influence its pharmacokinetic profile, including lipophilicity and metabolic resistance, making it a candidate for therapeutic applications such as CNS modulation or antimicrobial activity .
Properties
IUPAC Name |
6-(dichloromethyl)-2,3,3-trifluoro-2H-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c10-7(11)4-1-2-5-6(3-4)16-9(13,14)8(12)15-5/h1-3,7-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHSVWILEVCSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(Cl)Cl)OC(C(O2)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023270 | |
| Record name | 7-(Dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357626-54-0 | |
| Record name | 1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357626-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- can be achieved through several methods. One common approach involves the reaction of catechols with dichloromethyl and trifluoro reagents under controlled conditions. The reaction typically requires a catalyst, such as a transition metal, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method, which allows for the efficient and cost-effective production of 1,4-benzodioxin derivatives. This method often employs metal-catalyzed reactions, cascade reactions, or microwave irradiation to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Anti-Diabetic Properties
One of the most significant applications of 1,4-benzodioxin derivatives is their potential as therapeutic agents for diabetes management. Research indicates that these compounds can exhibit agonistic activity on human beta-3 adrenergic receptors (β3-AR), which are involved in regulating glucose metabolism and lipolysis. Specifically:
- Mechanism of Action : The compound induces lipolysis in adipocytes (fat cells) and enhances cyclic adenosine monophosphate (cAMP) production in neuroblast cells expressing human β3 receptors. This dual action contributes to lowering blood glucose levels and improving insulin sensitivity in type II diabetes models .
- Case Studies : In animal studies, specific 1,4-benzodioxin derivatives demonstrated significant anti-hyperglycemic effects. For instance, compounds structurally similar to the target compound were tested in diabetic rat models, showing marked reductions in blood glucose levels after treatment .
Anti-Obesity Effects
The same mechanisms that facilitate glucose regulation also position these compounds as potential anti-obesity agents. By promoting lipolysis and increasing energy expenditure through β3-AR activation:
- Clinical Relevance : The rise in obesity rates globally necessitates the development of new pharmacological strategies. Compounds like 1,4-benzodioxin derivatives could offer alternative treatments that differ from conventional weight-loss drugs .
Efficacy in Animal Models
Recent studies have highlighted the efficacy of 1,4-benzodioxin derivatives in preclinical trials:
These studies underline the potential for further clinical research and eventual therapeutic application in humans.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares the target compound with structurally related 1,4-benzodioxin derivatives:
*Calculated molecular weight based on substituents.
Pharmacological and Physicochemical Properties
- Metabolic Stability: Trifluoromethyl groups are known to resist oxidative metabolism, extending half-life relative to compounds like 6-chloro-2,3-dihydro-1,4-benzodioxine .
- The quinoline-fused derivative (CAS 183968-31-2) shows promise as a kinase inhibitor due to extended aromaticity .
Biological Activity
1,4-Benzodioxin derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound 1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- is particularly noteworthy due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structure
The synthesis of 1,4-benzodioxin derivatives often involves multi-step organic reactions. The specific compound can be synthesized through the reaction of appropriate precursors under controlled conditions. The structure features a benzodioxin core with a dichloromethyl group and trifluoromethyl substituents that enhance its biological potency.
Anticancer Activity
Research indicates that various 1,4-benzodioxane derivatives exhibit notable anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell growth effectively. A comparative analysis of IC50 values demonstrates varying degrees of cytotoxicity among different derivatives:
| Compound | IC50 (µM) | Cell Line | Activity Type |
|---|---|---|---|
| Compound A | 2.6±0.87 | L1210 | Cytotoxic |
| Compound B | 4.1±0.89 | Not specific | Non-specific |
| Compound C | 3.6±0.69 | HCT116 | Moderate |
These findings suggest that modifications to the benzodioxane scaffold can enhance or diminish anticancer activity depending on the substituents' nature and position on the ring structure .
Anti-inflammatory Properties
The anti-inflammatory activity of 1,4-benzodioxane derivatives has been documented in several studies. For example, a derivative bearing an acetic acid substituent at position-6 showed significant anti-inflammatory effects compared to its regioisomer . The structure-activity relationship (SAR) indicates that the position of substituents is crucial for optimizing biological activity.
The mechanisms underlying the biological activities of 1,4-benzodioxin derivatives are multifaceted:
- Inhibition of Key Pathways : Certain compounds have been identified as inhibitors of critical pathways involved in cancer progression and inflammation. For instance, CCT251236 has been reported as an inhibitor of the HSF1 pathway, demonstrating growth inhibitory activities in ovarian carcinoma models .
- Interaction with Cellular Targets : Molecular modeling studies reveal that these compounds can bind to specific protein targets within cancer cells, leading to altered cell cycle dynamics and apoptosis induction .
Study 1: Antitumor Activity
A study conducted on a series of benzodioxane derivatives assessed their cytotoxic effects on various cancer cell lines. The results indicated that compounds with trifluoromethyl groups exhibited enhanced potency against KRas-driven tumors. The study highlighted the importance of structural modifications in achieving desired biological outcomes .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of benzodioxane derivatives in animal models. The results showed significant reductions in inflammatory markers following treatment with specific analogs, suggesting therapeutic potential for conditions like arthritis .
Q & A
Basic Research Questions
Q. What established synthetic routes are applicable for 1,4-benzodioxin derivatives, and how can they be adapted for 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- derivatives?
- Methodological Answer :
- Inverse Electron Demand Diels-Alder Reaction : Utilize o-quinones and enamines with halogenated reagents (e.g., iodine) under mild conditions to construct the benzodioxin core. This method avoids biosynthetic limitations and allows regioselective control .
- Sulfonamide Functionalization : React 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) to introduce bioactive substituents .
- Halogenation and Fluorination : Adapt procedures from benzodiazepine synthesis (e.g., dichloromethyl and trifluoro group introduction via Friedel-Crafts or nucleophilic substitution) .
Q. How can spectroscopic techniques elucidate the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions (e.g., trifluoro groups at C2/C3 and dichloromethyl at C7) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., exact mass 262.0388 for related metabolites) and fragmentation patterns .
- X-ray Crystallography : Resolve regiochemical ambiguities in derivatives, as demonstrated for benzodioxin-pyrrolidine hybrids .
Q. What thermodynamic properties are critical for characterizing this compound, and how are they measured experimentally?
- Methodological Answer :
- Enthalpy of Vaporization : Determine via gas-phase calorimetry (e.g., data range: 50.4 kJ/mol at 415 K for benzodioxan derivatives) .
- Boiling Point : Use reduced-pressure distillation (e.g., 376.2 K at 0.008 bar) and validate with computational models (e.g., NIST-recommended methods) .
- Phase Stability : Assess via differential scanning calorimetry (DSC) to identify polymorphic transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data for benzodioxin derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental data (e.g., ΔvapH from vapor pressure vs. calorimetry) and identify systematic errors (e.g., pressure calibration in distillation) .
- Computational Refinement : Apply density functional theory (DFT) to reconcile discrepancies, as in Matos et al.’s thermochemical study of 1,4-benzodioxan derivatives .
- Peer-Data Comparison : Benchmark against structurally analogous compounds (e.g., 6-iodo-1,4-benzodioxane) to isolate substituent effects .
Q. What strategies optimize regioselectivity in benzodioxin synthesis, particularly for dichloromethyl/trifluoro-substituted derivatives?
- Methodological Answer :
- Catalytic Control : Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic substitution at C7, minimizing byproducts .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance halogenation selectivity for dichloromethyl groups .
- Steric Guidance : Introduce bulky protecting groups (e.g., tert-butyl) to block undesired fluorination sites .
Q. How do dichloromethyl and trifluoro substituents influence pharmacological activity in benzodioxin derivatives?
- Methodological Answer :
- Receptor Binding Assays : Test interactions with GABAₐ or serotonin receptors using radioligand displacement (e.g., -diazepam for benzodiazepine-like activity) .
- Enzyme Inhibition Studies : Evaluate lipoxygenase or cyclooxygenase inhibition via spectrophotometric assays (e.g., IC₅₀ determination for anti-inflammatory potential) .
- Metabolic Stability : Assess oxidative metabolism using liver microsomes and LC-MS to identify dehalogenation or defluorination pathways .
Data Contradiction Analysis
Q. Why do computational and experimental ΔvapH values diverge for benzodioxin derivatives?
- Methodological Answer :
- Intermolecular Forces : Computational models often underestimate London dispersion in halogenated aromatics. Refine force fields using polarizable continuum models (PCM) .
- Experimental Artifacts : Moisture absorption in hygroscopic derivatives (e.g., trifluoro groups) skews calorimetric data. Use inert-atmosphere protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
